molecular formula C19H18N4OS B2384716 2-((4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methyl)benzonitrile CAS No. 1351631-10-1

2-((4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methyl)benzonitrile

Cat. No.: B2384716
CAS No.: 1351631-10-1
M. Wt: 350.44
InChI Key: XTSIQDYDHBSBAD-UHFFFAOYSA-N
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Description

2-((4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methyl)benzonitrile is a useful research compound. Its molecular formula is C19H18N4OS and its molecular weight is 350.44. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Molecular Interactions

The compound 2-((4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methyl)benzonitrile is related to the broader field of chemical synthesis and molecular interactions, particularly in the context of designing compounds with specific electronic and optical properties. A study by İçli-Özkut et al. (2013) explored the synthesis and properties of furan and benzochalcogenodiazole based polymers, emphasizing the importance of donor-acceptor-donor approaches in creating materials with desirable electronic characteristics, such as low band gaps and multicolor chromism at different redox states (İçli-Özkut et al., 2013).

Antimicrobial and Antitumor Activities

Compounds containing the thiadiazole moiety, similar to the one , have been investigated for their biological activities. Research by Başoğlu et al. (2013) on azole derivatives, including those with furan and thiadiazole units, revealed some compounds' antimicrobial activities. These studies underscore the potential of thiadiazole derivatives in developing new antimicrobial agents (Başoğlu et al., 2013).

Electronic and Optical Properties

The electronic and optical properties of compounds like this compound are crucial for applications in materials science. For instance, the study of furan and benzochalcogenodiazole based polymers by İçli-Özkut et al. reveals how the structural design can impact a material's electrochemical properties, enabling the development of multichromic materials with applications in sensing and display technologies (İçli-Özkut et al., 2013).

Molecular Aggregation and Interaction Studies

Understanding the aggregation behavior of molecules containing furan and thiadiazole units can provide insights into their potential applications in molecular electronics and photonics. Matwijczuk et al. (2016) demonstrated how solvent effects influence the aggregation of similar compounds, impacting their fluorescence properties. These findings highlight the importance of solvent interactions in designing materials with specific optical characteristics (Matwijczuk et al., 2016).

Mechanism of Action

Properties

IUPAC Name

2-[[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4OS/c20-12-15-4-1-2-5-16(15)13-23-9-7-14(8-10-23)18-21-22-19(25-18)17-6-3-11-24-17/h1-6,11,14H,7-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTSIQDYDHBSBAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)CC4=CC=CC=C4C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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